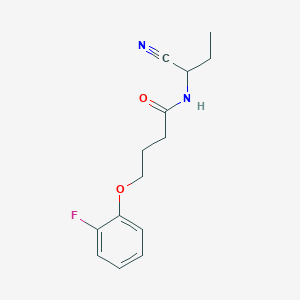
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity as a research chemical due to its unique properties. FUB-APINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
作用机制
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, including euphoria, relaxation, and altered perception.
生化和生理效应
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters responsible for regulating mood and behavior. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors without the interference of other compounds. However, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is also associated with several limitations, including its potential toxicity and lack of information on its long-term effects.
未来方向
There are several future directions for the research of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency. Another area of research is the investigation of the long-term effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide on the brain and behavior. Additionally, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide may have therapeutic potential in the treatment of various diseases, and further studies are needed to explore its potential applications.
Conclusion:
In conclusion, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is a synthetic cannabinoid that has gained popularity as a research chemical due to its unique properties. It acts as a potent agonist of the CB1 and CB2 receptors and has been shown to have various biochemical and physiological effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. While it has several advantages for lab experiments, it is also associated with several limitations, and further studies are needed to explore its potential applications.
合成方法
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorophenoxybutyric acid with 1-cyanopropyl chloride in the presence of a base. The resulting product is then treated with an indazole derivative to form N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. The purity of the final product can be improved by recrystallization or chromatography.
科学研究应用
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
属性
IUPAC Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNBDYDJYZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

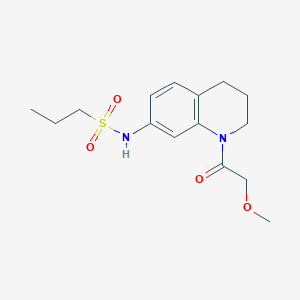
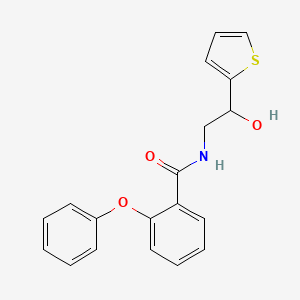
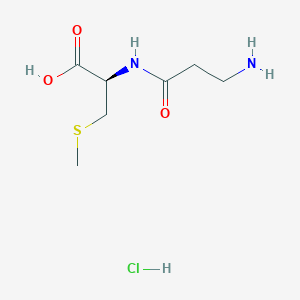
![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)
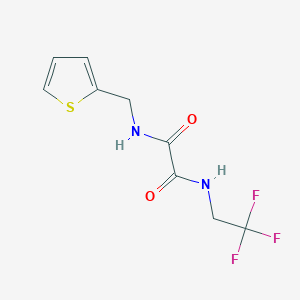
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)
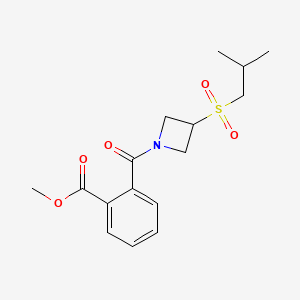
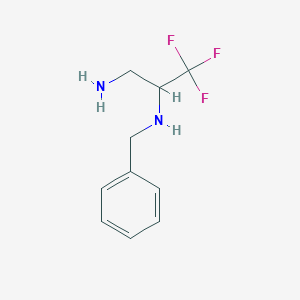
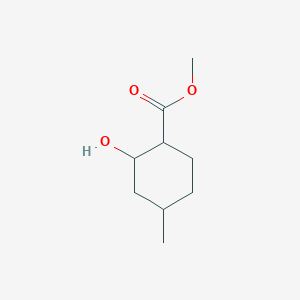
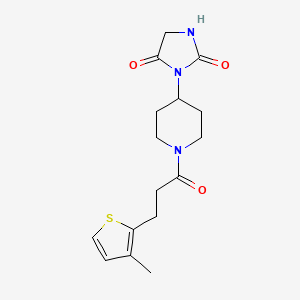
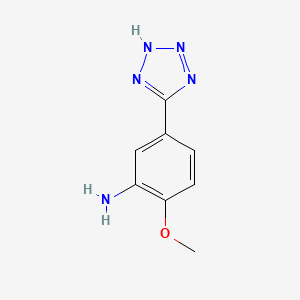
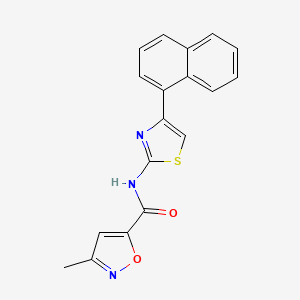
![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)
![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)